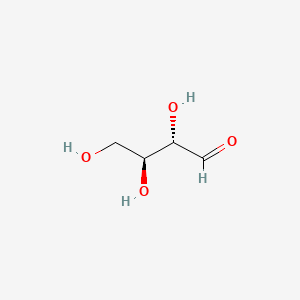

L-Erythrose

Description

Properties

IUPAC Name |

(2S,3S)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201447 | |

| Record name | L-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-49-3 | |

| Record name | L-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-erythrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96DH71781X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Erythrose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Erythrose is a naturally occurring monosaccharide, specifically an aldotetrose, which means it is a four-carbon sugar with an aldehyde functional group.[1][2][3] As the L-enantiomer of D-erythrose (B157929), it plays a significant role in various biochemical pathways and serves as a valuable chiral building block in organic synthesis.[4][5] This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological significance.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in research and development, particularly in designing synthetic routes and understanding its behavior in biological systems.

| Property | Value |

| CAS Number | 533-49-3[1][6][7][8][9][10][11] |

| Molecular Formula | C₄H₈O₄[1][2][7][9][10][11] |

| Molecular Weight | 120.10 g/mol [1][4][7][9][10] |

| Appearance | Colorless crystalline solid or light yellow syrup[1][6][7] |

| Melting Point | 164 °C[6][8][10][12] |

| Boiling Point | 144.07°C to 311.1°C (estimates, decomposes)[6][7][8] |

| Density | ~1.41 g/cm³[7][12] |

| Solubility | Soluble in water; slightly soluble in methanol.[6][8][9] |

| Specific Optical Rotation ([α]D) | Exhibits mutarotation in solution. A typical final value is +30.5° (c=3 in water).[7][8][10] |

| IUPAC Name | (2S,3S)-2,3,4-trihydroxybutanal[1][4][9][10] |

Chemical Structure and Stereochemistry

This compound is an aldotetrose with two chiral centers at carbons 2 and 3.[13] This gives rise to four possible stereoisomers: D-erythrose, this compound, D-threose, and L-threose. This compound and D-erythrose are enantiomers, meaning they are non-superimposable mirror images of each other.[5][14] The "L" designation indicates that in the Fischer projection, the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3) is on the left side.[3][5] this compound and L-threose are diastereomers, as they are stereoisomers that are not mirror images of each other.[15]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its identification and use. Below are standard methodologies for key analytical procedures.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), mortar and pestle, spatula.

-

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (164°C).[10][12]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range. For a pure substance, this range should be narrow (0.5-1°C).

-

Measurement of Specific Optical Rotation by Polarimetry

Polarimetry is used to measure the rotation of plane-polarized light by a chiral compound in solution.[14] this compound exhibits mutarotation, where the optical rotation changes over time as it equilibrates between its different anomeric forms in solution.[10][14]

-

Apparatus: Polarimeter (with sodium D-line source, 589 nm), volumetric flask (e.g., 10 mL), analytical balance, polarimeter sample tube (e.g., 1 dm).

-

Procedure:

-

Accurately weigh a precise amount of this compound (e.g., 300 mg) and dissolve it in a 10 mL volumetric flask using distilled water. This creates a solution with a known concentration (c) in g/mL.

-

Calibrate the polarimeter to zero using a blank sample tube filled with distilled water.

-

Rinse the sample tube with the prepared this compound solution, then fill it, ensuring no air bubbles are present.

-

Place the sample tube in the polarimeter and record the observed rotation (α) immediately and at set time intervals (e.g., 8 minutes, 120 minutes) until a stable reading is achieved (the final rotation).[8][10]

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

-

α = observed rotation in degrees

-

l = path length of the sample tube in decimeters (dm)

-

c = concentration in g/mL

-

-

A positive final specific rotation value confirms the L-(+)-Erythrose enantiomer.[14]

-

Biological Significance and Reactivity

While its enantiomer D-erythrose is more common in central metabolic pathways, this compound and its derivatives are also of significant interest.

-

Metabolic Pathways: Erythrose, in its phosphorylated form (erythrose-4-phosphate), is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle.[2][13][16] It is also a precursor in the shikimate pathway for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria.[13][16]

-

Chemical Reactivity:

-

As a reducing sugar, this compound contains a free aldehyde group that can reduce Fehling's solution.[10]

-

It can participate in Maillard reactions, which are important in food chemistry for the development of flavor and color.[1]

-

Oxidation with bromine water converts this compound to L-erythronic acid.[10]

-

-

Synthesis and Applications: this compound can be synthesized from precursors like L-arabinose.[10] More recently, two-step microbial and enzymatic reactions have been developed to produce this compound from erythritol (B158007), first through oxidation to L-erythrulose and then isomerization.[17][18] It is used in glycation studies and to characterize the activity of enzymes like erythrose reductase.[9][11][19][20]

References

- 1. CAS 533-49-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Erythrose - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. This compound | C4H8O4 | CID 5460674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound [chembk.com]

- 7. echemi.com [echemi.com]

- 8. 533-49-3 CAS MSDS (L-(+)-ERYTHROSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound [drugfuture.com]

- 11. L-(+)-Erythrose - Cayman Chemical [bioscience.co.uk]

- 12. L-(+)-ERYTHROSE | CAS#:533-49-3 | Chemsrc [chemsrc.com]

- 13. grokipedia.com [grokipedia.com]

- 14. benchchem.com [benchchem.com]

- 15. a. Are d-erythrose and this compound enantiomers or diastereomers? ... | Study Prep in Pearson+ [pearson.com]

- 16. laboratorynotes.com [laboratorynotes.com]

- 17. researchgate.net [researchgate.net]

- 18. Production of this compound via L-erythrulose from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. This compound | Tetrose saccharide | L-(+)-Erythrose | TargetMol [targetmol.com]

L-Erythrose Stereoisomerism and Chirality: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Erythrose, a four-carbon aldose, serves as a crucial chiral building block in synthetic organic chemistry and plays a role in various biological processes. Its stereochemical properties, defined by the spatial arrangement of its constituent atoms, are fundamental to its function and reactivity. This technical guide provides a comprehensive overview of the stereoisomerism and chirality of this compound, including its relationship with its enantiomer (D-Erythrose) and diastereomers (D-Threose and L-Threose). Detailed physicochemical properties are presented in a comparative table. Furthermore, this document outlines key experimental protocols for the synthesis, separation, and characterization of this compound, and includes diagrams of its role in the pentose (B10789219) phosphate (B84403) pathway and a general workflow for stereoisomer analysis.

Introduction to the Stereochemistry of this compound

This compound is a monosaccharide with the chemical formula C4H8O4. As an aldotetrose, it possesses two chiral centers at carbons 2 and 3, giving rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers are grouped into two pairs of enantiomers. This compound is the L-enantiomer of the more common D-Erythrose.[1]

The stereochemical relationships between the aldotetroses are as follows:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. This compound and D-Erythrose are enantiomers. Similarly, L-Threose and D-Threose are enantiomers. Enantiomers share identical physical properties, with the exception of their interaction with plane-polarized light, which they rotate in equal but opposite directions.

-

Diastereomers: Stereoisomers that are not mirror images of each other. This compound is a diastereomer of both D-Threose and L-Threose. Diastereomers have distinct physical properties, including different melting points, boiling points, solubilities, and specific rotations.

The "L" configuration in this compound is determined by the position of the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3 in this case). In a Fischer projection, this hydroxyl group is on the left.[2] The "erythro" designation indicates that the hydroxyl groups on the adjacent chiral centers (C2 and C3) are on the same side in the Fischer projection.[3]

Physicochemical Properties of Aldotetrose Stereoisomers

The distinct three-dimensional structures of this compound and its stereoisomers result in different physicochemical properties. A summary of these properties is provided in the table below.

| Property | This compound | D-Erythrose | L-Threose | D-Threose |

| Molecular Formula | C4H8O4 | C4H8O4 | C4H8O4 | C4H8O4 |

| Molecular Weight ( g/mol ) | 120.10 | 120.10 | 120.10 | 120.10 |

| Appearance | Syrup | Syrup | Syrup or Clear Liquid[2] | Syrup |

| Melting Point (°C) | 164 (as Phenylosazone) | < 25[1][4] | 162-163[2] | 130[5] |

| Specific Rotation ([α]D) | +11.5° to +30.5° (mutarotation) | +1° to -14.5° (mutarotation)[6] | +4.6° (c=6 in H2O)[7][8] or +13.2° (c=4.5 in H2O)[2] | -12.3° (c=4 in H2O)[9] |

| Solubility | Soluble in water | Soluble in water[6] | Soluble in water[2] | Very soluble in water[9] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of D-Erythrose is the oxidative degradation of D-glucose using lead tetraacetate.[9] A similar conceptual approach can be applied for the synthesis of this compound from a suitable L-sugar precursor. An alternative enzymatic synthesis of this compound has also been described, starting from erythritol (B158007).[10]

Protocol: Enzymatic Synthesis of this compound from Erythritol [10]

-

Step 1: Oxidation of Erythritol to L-Erythrulose

-

Cultivate Gluconobacter frateurii IFO 3254 in a suitable broth medium (e.g., tryptic soy broth supplemented with 1% D-sorbitol).

-

Harvest the cells and prepare a washed cell suspension.

-

Incubate the cell suspension with a 10% solution of erythritol at 30°C with shaking (170 rpm).

-

Monitor the conversion of erythritol to L-erythrulose, which is expected to be near completion within 48 hours.

-

-

Step 2: Isomerization of L-Erythrulose to this compound

-

Utilize a crude extract of L-ribose isomerase from a suitable source, such as Acinetobacter sp. DL-28.

-

Incubate the L-erythrulose solution obtained from Step 1 with the L-ribose isomerase extract.

-

The reaction will proceed to an equilibrium, yielding a mixture containing this compound.

-

Purify this compound from the reaction mixture using appropriate chromatographic techniques.

-

Separation of Stereoisomers by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and analysis of sugar stereoisomers. Chiral stationary phases are often employed for the separation of enantiomers.[11]

Protocol: Analytical HPLC of Monosaccharides

-

Sample Preparation:

-

Dissolve a known quantity of the sugar mixture in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile/water).

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

If necessary, dilute the sample to ensure the analyte concentration is within the linear range of the detector.

-

-

HPLC Method:

-

Column: Amino-functionalized silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile/water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35-40 °C.

-

Injection Volume: 10 µL.

-

Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

-

-

Data Analysis:

-

Identify the individual stereoisomers by comparing their retention times with those of pure standards.

-

Quantify the amount of each isomer by constructing a calibration curve from the analysis of standard solutions of known concentrations.

-

Characterization by Polarimetry

Polarimetry is a fundamental technique for characterizing chiral molecules by measuring their ability to rotate plane-polarized light.

Protocol: Determination of Specific Rotation [7]

-

Sample Preparation:

-

Accurately weigh a sample of the purified this compound and dissolve it in a known volume of a suitable solvent (e.g., distilled water) in a volumetric flask.

-

Calculate the concentration (c) in g/mL.

-

-

Instrumentation and Measurement:

-

Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up for at least 10 minutes.

-

Calibrate the instrument by filling the sample tube (of a known path length, l, in decimeters) with the pure solvent and setting the reading to zero.

-

Rinse the sample tube with the prepared this compound solution and then fill it, ensuring no air bubbles are in the light path.

-

Place the sample tube in the polarimeter and measure the observed angle of rotation (α). Repeat the measurement several times and calculate the average.

-

-

Calculation:

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

-

Note that for sugars like this compound that exhibit mutarotation, the specific rotation will change over time until an equilibrium value is reached. It is important to record the time of measurement.

-

Biological Significance and Visualized Pathways

Erythrose, in its phosphorylated form as erythrose-4-phosphate, is a key intermediate in the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for producing precursors for nucleotide synthesis.

Role in the Pentose Phosphate Pathway

In the non-oxidative phase of the pentose phosphate pathway, erythrose-4-phosphate is formed from sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate in a reaction catalyzed by the enzyme transaldolase. Erythrose-4-phosphate then serves as a precursor for the synthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) via the shikimate pathway.

Caption: Role of Erythrose-4-Phosphate in the Pentose Phosphate Pathway.

Experimental Workflow for Stereoisomer Analysis

The analysis of monosaccharide stereoisomers typically involves a multi-step process, from sample preparation to final identification and quantification.

Caption: General workflow for the analysis of monosaccharide stereoisomers.

Conclusion

This compound and its stereoisomers are fundamental molecules in the study of carbohydrate chemistry and biology. A thorough understanding of their stereochemical relationships and distinct physicochemical properties is essential for their application in research and development. The experimental protocols provided in this guide offer a framework for the synthesis, separation, and characterization of these important chiral compounds. The visualization of this compound's metabolic role and the workflow for its analysis further underscore its significance in biochemical and analytical contexts.

References

- 1. Buy D-Erythrose | 583-50-6 | Syrup, ca 70% w/v, >75% dry wt. basis [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. D-Erythrose [drugfuture.com]

- 5. Stereochemistry [employees.csbsju.edu]

- 6. benchchem.com [benchchem.com]

- 7. D-Threose [drugfuture.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 10. microbenotes.com [microbenotes.com]

- 11. Pentose Phosphate Pathway Reactions in Photosynthesizing Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Ambiguous Role of L-Erythrose in the Pentose Phosphate Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

L-Erythrose, a four-carbon aldose, is not a canonical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). Its stereoisomer, D-erythrose-4-phosphate, is a well-established component of the non-oxidative branch of the PPP, serving as a crucial precursor for the biosynthesis of aromatic amino acids and nucleotides. This technical guide delineates the current understanding of the biological role of this compound, focusing on its indirect connection to the PPP. While direct entry of this compound into the PPP has not been demonstrated, this document explores known metabolic pathways involving L-sugar intermediates that ultimately converge with the PPP. A notable example is the erythritol (B158007) catabolic pathway in Brucella spp., which metabolizes erythritol through L-form intermediates to produce D-erythrose-4-phosphate. This guide provides a comprehensive overview of the relevant enzymes, their known kinetic properties, and detailed experimental protocols for their study. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the nuanced role of this compound in cellular metabolism and to highlight areas for future investigation.

Introduction: The Pentose Phosphate Pathway and the Enigma of this compound

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that operates in parallel with glycolysis. It is responsible for generating NADPH, a primary reductant in anabolic processes, and for producing the precursor for nucleotide biosynthesis, ribose-5-phosphate. The non-oxidative phase of the PPP involves a series of reversible reactions that interconvert sugar phosphates, including the key intermediate D-erythrose-4-phosphate[1][2].

This compound, the L-stereoisomer of erythrose, is not a recognized intermediate of the canonical PPP. Its direct phosphorylation to this compound-4-phosphate and subsequent entry into the pathway have not been documented in the scientific literature. However, the metabolism of L-sugars is a growing area of research, and indirect routes connecting this compound to central metabolism are being uncovered. This guide focuses on these peripheral pathways, with a particular emphasis on the erythritol catabolism pathway in the pathogenic bacterium Brucella.

The Indirect Connection: Erythritol Catabolism in Brucella

Brucella species, the causative agents of brucellosis, exhibit a well-characterized metabolic pathway that enables them to utilize erythritol, a four-carbon sugar alcohol, as a carbon source. This pathway is of particular interest as it involves L-form sugar intermediates and ultimately feeds into the pentose phosphate pathway via D-erythrose-4-phosphate[3][4][5].

The pathway begins with the phosphorylation of erythritol to L-erythritol-4-phosphate by the enzyme erythritol kinase (EryA)[3][6]. This is followed by a series of enzymatic reactions that convert L-erythritol-4-phosphate into D-erythrose-4-phosphate, which then enters the non-oxidative branch of the PPP[3][5][7].

Enzymatic Steps of the Brucella Erythritol Catabolic Pathway

The conversion of erythritol to D-erythrose-4-phosphate in Brucella abortus is catalyzed by a series of five enzymes encoded by the ery operon[3][5][8]:

-

Erythritol Kinase (EryA): Phosphorylates erythritol to L-erythritol-4-phosphate.

-

L-Erythritol-4-phosphate Dehydrogenase (EryB): Oxidizes L-erythritol-4-phosphate to L-3-tetrulose-4-phosphate.

-

Tetrulose-4-phosphate Racemase (EryC): Catalyzes the racemization of L-3-tetrulose-4-phosphate to D-3-tetrulose-4-phosphate.

-

D-3-Tetrulose-4-phosphate Isomerase (TpiA2/EryH): Isomerizes D-3-tetrulose-4-phosphate to D-erythrulose-4-phosphate.

-

D-Erythrose-4-phosphate Isomerase (RpiB/EryI): Isomerizes D-erythrulose-4-phosphate to D-erythrose-4-phosphate.

The final product, D-erythrose-4-phosphate, is then available to enter the pentose phosphate pathway.

Quantitative Data on Pathway Enzymes

| Enzyme | Organism | Substrate | Km | Vmax | kcat | Reference |

| Erythritol Kinase (EryA) | Brucella abortus | Erythritol | 0.26 mM | Not Reported | Not Reported | [9] |

| Erythritol Kinase (EryA) | Brucella abortus | ATP | 9.8 mM | Not Reported | Not Reported | [9] |

| L-Erythritol-4-P Dehydrogenase (EryB) | Brucella abortus | L-Erythritol-4-P | Not Available | Not Available | Not Available | |

| Tetrulose-4-P Racemase (EryC) | Brucella abortus | L-3-Tetrulose-4-P | Not Available | Not Available | Not Available | |

| D-3-Tetrulose-4-P Isomerase (TpiA2/EryH) | Brucella abortus | D-3-Tetrulose-4-P | Not Available | Not Available | Not Available | |

| D-Erythrose-4-P Isomerase (RpiB/EryI) | Brucella abortus | D-Erythrulose-4-P | Not Available | Not Available | Not Available |

Production and Other Metabolic Fates of this compound

Although a direct link to the PPP is not established, this compound can be produced from erythritol in a two-step process by certain microorganisms. For instance, Gluconobacter frateurii can oxidize erythritol to L-erythrulose, which is then isomerized to this compound by L-ribose isomerase from Acinetobacter sp.[10].

The metabolic fate of this compound itself is not well-defined in most organisms. The existence of an L-erythrulose 4-kinase suggests a potential for phosphorylation of L-tetroses, which could be a point of entry into other metabolic pathways. However, further research is required to elucidate these connections.

Experimental Protocols

This section provides an overview of the methodologies for the key enzymes involved in the pathways discussed.

Assay for Erythritol Kinase (EryA) Activity

The activity of EryA can be determined by a coupled spectrophotometric assay that measures the formation of ADP[5].

-

Principle: The ADP produced from the phosphorylation of erythritol is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

-

Reaction Mixture:

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

ATP

-

Phosphoenolpyruvate

-

NADH

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Erythritol (substrate)

-

Purified EryA enzyme

-

-

Procedure:

-

Combine all reagents except EryA in a cuvette and incubate to a stable baseline at 30°C.

-

Initiate the reaction by adding the EryA enzyme.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Assay for L-Erythritol-4-phosphate Dehydrogenase (EryB) Activity

The activity of EryB can be measured by monitoring the reduction of an artificial electron acceptor[5].

-

Principle: EryB catalyzes the oxidation of L-erythritol-4-phosphate, and the electrons are transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), leading to a change in its absorbance.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

L-Erythritol-4-phosphate (substrate)

-

DCPIP

-

Purified EryB enzyme

-

-

Procedure:

-

Combine the buffer, substrate, and DCPIP in a cuvette.

-

Initiate the reaction by adding the EryB enzyme.

-

Monitor the decrease in absorbance of DCPIP at 600 nm.

-

Calculate the enzyme activity based on the rate of DCPIP reduction.

-

Coupled Assay for EryC, TpiA2, and RpiB Activity

The combined activity of the three isomerases can be determined by a coupled assay that ultimately measures the formation of D-erythrose-4-phosphate[5][11].

-

Principle: The product of the three-enzyme cascade, D-erythrose-4-phosphate, is used as a substrate by D-erythrose-4-phosphate dehydrogenase (E4PDH), which catalyzes its oxidation with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is monitored.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

L-3-Tetrulose-4-phosphate (initial substrate)

-

NAD⁺

-

Purified EryC, TpiA2, and RpiB enzymes

-

Purified E4PDH (coupling enzyme)

-

-

Procedure:

-

Combine the buffer, L-3-tetrulose-4-phosphate, and NAD⁺ in a cuvette.

-

Add the purified EryC, TpiA2, and RpiB enzymes.

-

Initiate the coupled reaction by adding E4PDH.

-

Monitor the increase in absorbance at 340 nm.

-

Calculate the rate of D-erythrose-4-phosphate formation based on the rate of NADH production.

-

Conclusion and Future Directions

The biological role of this compound in the pentose phosphate pathway is, at present, understood to be indirect. While D-erythrose-4-phosphate is a central metabolite in the PPP, this compound itself does not appear to be a direct participant in this pathway in most organisms studied to date. The erythritol catabolic pathway in Brucella provides a fascinating example of how an L-sugar precursor can be channeled into the central carbon metabolism, ultimately feeding into the PPP.

For researchers, scientists, and drug development professionals, this distinction is critical. Targeting the enzymes of the Brucella erythritol pathway could represent a novel strategy for the development of therapeutics against brucellosis. Furthermore, the elucidation of this unique pathway opens up new avenues for metabolic engineering and the production of valuable chiral compounds.

Future research should focus on several key areas:

-

Elucidation of Kinetic Parameters: A thorough kinetic characterization of the enzymes in the Brucella erythritol pathway is necessary for a complete understanding of its regulation and flux.

-

Investigation of this compound Phosphorylation: Studies are needed to determine if specific or promiscuous kinases can phosphorylate this compound to this compound-4-phosphate in various organisms and to identify the subsequent metabolic fate of this phosphorylated sugar.

-

Exploration of Other L-Sugar Metabolic Pathways: A broader investigation into the metabolism of other L-sugars may reveal additional, currently unknown, connections to central metabolic pathways like the PPP.

By addressing these knowledge gaps, the scientific community can gain a more complete picture of the diverse and complex world of carbohydrate metabolism.

References

- 1. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical characterization of gapB-encoded erythrose 4-phosphate dehydrogenase of Escherichia coli K-12 and its possible role in pyridoxal 5'-phosphate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional expression and characterization of EryA, the erythritol kinase of Brucella abortus, and enzymatic synthesis of L-erythritol-4-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Disruption of Erythritol Catabolism via the Deletion of Fructose-Bisphosphate Aldolase (Fba) and Transaldolase (Tal) as a Strategy to Improve the Brucella Rev1 Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Production of this compound via L-erythrulose from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

L-Erythrose as a Metabolic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Erythrose and its role as a metabolic intermediate. It covers its involvement in key metabolic pathways, presents quantitative data on related enzymatic reactions and analytical methods, details relevant experimental protocols, and visualizes complex biological and experimental processes. While much of the detailed metabolic research has focused on its stereoisomer, D-Erythrose, this guide consolidates the available information on this compound and draws comparisons with its more studied counterpart where relevant.

Introduction to this compound

This compound is a four-carbon aldose monosaccharide (a tetrose) with the chemical formula C₄H₈O₄.[1][2] As one of the stereoisomers of erythrose, the "L" designation refers to the configuration of the hydroxyl group on the carbon atom adjacent to the primary alcohol group.[3] this compound and its phosphorylated form, this compound-4-phosphate, are known to be intermediates in specific metabolic pathways.[3][4] While its D-isomer, D-erythrose-4-phosphate, is a well-established intermediate in the pentose (B10789219) phosphate (B84403) pathway and the biosynthesis of aromatic amino acids in most organisms, the metabolic roles of this compound are more specialized.[1][5][6]

Metabolic Pathways Involving Erythrose Isomers

The primary metabolic significance of erythrose is in its phosphorylated form, erythrose-4-phosphate (E4P). D-Erythrose-4-phosphate is a key node in central carbon metabolism, linking the pentose phosphate pathway (PPP) with the biosynthesis of aromatic compounds.

The Pentose Phosphate Pathway (Non-Oxidative Branch)

In most organisms, D-Erythrose-4-phosphate is a central intermediate in the non-oxidative phase of the pentose phosphate pathway.[6][7] It is formed, along with xylulose-5-phosphate, from fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate in a reaction catalyzed by transketolase.[7] E4P can then be used as a substrate, along with phosphoenolpyruvate (B93156) (PEP), for the synthesis of aromatic amino acids via the shikimate pathway.[1][5]

Erythritol (B158007) Catabolism in Brucella

Certain bacteria, such as Brucella, can utilize erythritol as a carbon source. This pathway involves the conversion of erythritol to L-erythritol-4-phosphate and then to L-3-tetrulose-4-phosphate.[4][8] A series of three isomerase enzymes (EryC, TpiA2, and RpiB) subsequently convert L-3-tetrulose-4-phosphate into D-erythrose-4-phosphate, which then enters the pentose phosphate pathway.[4][7] This represents a specialized route for funneling a four-carbon polyol into central metabolism.

This compound Production from Erythritol

A two-step process for producing this compound from erythritol has been demonstrated using microbial and enzymatic reactions.[9] The first step involves the complete oxidation of erythritol to L-erythrulose by Gluconobacter frateurii.[9] In the second step, L-erythrulose is isomerized to this compound using L-ribose isomerase from Acinetobacter sp.[9]

Quantitative Data

Quantitative analysis is crucial for understanding the kinetics of enzymes involved in this compound metabolism and for the accurate measurement of this intermediate in biological samples.

Enzyme Kinetic Parameters

While specific kinetic data for enzymes acting on this compound are not widely available, the following table presents data for related enzymes.

| Enzyme | Substrate | Organism | Km (mM) | Reference(s) |

| D-Erythrose-4-Phosphate Dehydrogenase | D-Erythrose-4-Phosphate | E. coli | - | [10] |

| Transketolase | D-Erythrose-4-Phosphate | Mammalian | - | [11] |

| L-Ribose Isomerase | L-Erythrulose | Acinetobacter sp. | - | [9] |

Note: Specific Km values were not provided in the search results but are indicated as measurable parameters.

Performance of Analytical Techniques for D-Erythrose Quantification

The accurate quantification of erythrose is essential for metabolic studies. The following table summarizes the performance characteristics of various analytical techniques for D-Erythrose.[12][13]

| Analytical Technique | Principle | Linearity (R²) | Limit of Detection (LOD) | Precision (%RSD) |

| HPLC-RID | Refractive index detection | >0.99 | ~0.1 mg/mL | < 5% |

| GC-MS (derivatized) | Gas chromatography-mass spectrometry | >0.99 | 5-25 ng/mL | 3.1-10.0% |

| Enzymatic Assay | Specific enzymatic conversion | >0.99 | ~0.65 µmol/L | < 6% |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of erythrose as a metabolic intermediate.

¹³C-Metabolic Flux Analysis (MFA) using D-Erythrose

Metabolic flux analysis using isotopically labeled D-Erythrose is a powerful technique to quantify the in vivo fluxes through the pentose phosphate pathway.[14][15]

Objective: To determine the relative flux through the non-oxidative pentose phosphate pathway.

Materials:

-

Cell line of interest

-

Chemically defined cell culture medium

-

Isotopically labeled D-Erythrose (e.g., [1-¹³C]D-Erythrose or [U-¹³C₄]D-Erythrose)

-

Phosphate-buffered saline (PBS)

-

Quenching solution (e.g., ice-cold 60% methanol)

-

Extraction solution (e.g., ice-cold 80% methanol)

-

LC-MS or GC-MS system

Procedure:

-

Cell Culture: Culture cells in a chemically defined medium to a desired confluency.

-

Tracer Introduction: Replace the standard medium with a medium containing the ¹³C-labeled D-Erythrose. The concentration of the tracer should be optimized.

-

Incubation: Incubate the cells under controlled conditions for a duration sufficient to achieve isotopic steady state.

-

Metabolite Quenching: Rapidly halt metabolic activity by washing the cells with ice-cold PBS and then adding a cold quenching solution.

-

Metabolite Extraction: Extract intracellular metabolites using a cold extraction solution. Scrape adherent cells and collect the cell lysate.

-

Sample Preparation: Centrifuge the extract to pellet cell debris. Collect the supernatant containing the metabolites and store at -80°C until analysis.

-

Mass Spectrometry Analysis: Analyze the extracts using LC-MS or GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., sugar phosphates, amino acids).

-

Data Analysis: Correct for natural ¹³C abundance and use computational flux modeling software to estimate intracellular metabolic fluxes.

Enzymatic Assay for Transketolase Activity

This protocol describes a continuous spectrophotometric assay for transketolase, an enzyme that produces D-Erythrose-4-phosphate.[11]

Objective: To measure the activity of transketolase in a cell lysate or purified enzyme preparation.

Principle: The production of D-Erythrose-4-phosphate is coupled to its oxidation by erythrose-4-phosphate dehydrogenase, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.

Materials:

-

Glycylglycine buffer (250 mM, pH 7.7)

-

D-Fructose 6-Phosphate solution (200 mM)

-

D-Erythrose 4-Phosphate solution (100 mM) - for the reverse reaction

-

β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) solution (2.6 mM)

-

α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) enzyme solution

-

Transaldolase enzyme solution

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing buffer, substrates (e.g., fructose-6-phosphate and glyceraldehyde-3-phosphate), and coupling enzymes.

-

Equilibration: Equilibrate the mixture to 25°C and monitor the absorbance at 340 nm until it is constant.

-

Initiation: Initiate the reaction by adding the transketolase-containing sample to the cuvette.

-

Measurement: Immediately mix and record the change in absorbance at 340 nm for several minutes.

-

Calculation: Calculate the rate of change in absorbance per minute from the linear portion of the curve. The enzyme activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6.22 x 10³ L·mol⁻¹·cm⁻¹).[11]

Quantification of Erythrose using GC-MS

This protocol provides a general method for the quantification of erythrose in biological samples using Gas Chromatography-Mass Spectrometry after derivatization.[13][16]

Objective: To accurately quantify the concentration of erythrose in a biological matrix.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standard (e.g., a stable isotope-labeled erythrose)

-

Protein precipitation agent (e.g., methanol, acetonitrile)

-

Derivatization reagents (e.g., for silylation)

-

GC-MS system

Procedure:

-

Sample Preparation: Spike the sample with the internal standard. Precipitate proteins using a suitable agent.

-

Derivatization: Evaporate the supernatant to dryness and perform a chemical derivatization (e.g., silylation) to make the erythrose volatile.

-

GC-MS Analysis: Inject the derivatized sample onto the GC-MS system. Use an appropriate temperature program for the gas chromatograph to separate the analytes. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

Quantification: Create a standard curve by analyzing a series of known concentrations of derivatized erythrose standards with the internal standard. Determine the concentration of erythrose in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Role in Signaling and Disease

While this compound is not a classical signaling molecule, its metabolic context gives it an indirect role in cellular processes and disease.

-

Precursor for Biosynthesis: As an intermediate, this compound's availability can influence the rate of production of downstream molecules. For instance, D-Erythrose-4-phosphate is a direct precursor to aromatic amino acids, which are themselves precursors for neurotransmitters (e.g., serotonin, dopamine) and other signaling molecules.[1][5]

-

Glycation: this compound, as a reducing sugar, has the potential to participate in glycation reactions with proteins, leading to the formation of advanced glycation end-products (AGEs).[16][17][18] AGEs are implicated in the pathophysiology of various diseases, including diabetes and neurodegenerative disorders.

-

Schizophrenia: Erythrose has been identified as a potential biomarker associated with schizophrenia.

-

Anti-tumor Effects: D-Erythrose has demonstrated anti-tumor activity in models of colon carcinoma, potentially by inducing acidosis in cancer cells that rely heavily on glycolysis.[19]

Conclusion

This compound is a tetrose sugar that functions as a metabolic intermediate in specific biological pathways. While research on its D-isomer is more extensive, highlighting its crucial role in the pentose phosphate pathway and aromatic amino acid biosynthesis, this compound is involved in specialized metabolic routes such as the microbial degradation of erythritol and can be produced through enzymatic processes. The quantitative analysis of erythrose isomers is essential for understanding metabolic fluxes and their implications in health and disease. The detailed protocols provided in this guide offer a framework for researchers to investigate the metabolic fate and physiological significance of this compound and related compounds. Further research is needed to fully elucidate the specific enzymatic reactions and regulatory mechanisms governing this compound metabolism in various organisms.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C4H8O4 | CID 5460674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of this compound via L-erythrulose from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. caymanchem.com [caymanchem.com]

- 18. scbt.com [scbt.com]

- 19. Antitumor effect of D-erythrose in an abdominal metastatic model of colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of L-Erythrose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Erythrose, a four-carbon aldose monosaccharide, represents a molecule of significant interest in various biochemical and synthetic applications. While its enantiomer, D-Erythrose, is found in metabolic pathways, the L-form is a rare sugar that has historically been a target of chemical synthesis. This technical guide provides a comprehensive overview of the discovery, isolation, and synthetic methodologies for this compound. It details the classical chemical degradation methods for its preparation from L-arabinose and explores modern enzymatic and microbial production routes. This document furnishes detailed experimental protocols, collates quantitative physicochemical data, and employs visualizations to elucidate the synthetic pathways and its metabolic context.

Introduction

Erythrose was first isolated in 1849 from rhubarb by the French pharmacist Louis-Félix-Joseph Garot.[1] The name is derived from the Greek word erythros, meaning "red," which describes the coloration observed when the substance is heated with an alkali.[1] While the naturally occurring isomer is D-Erythrose, the synthesis of the L-enantiomer, this compound, has been a subject of chemical investigation for over a century. This compound serves as a valuable chiral building block in organic synthesis and is utilized in glycosylation studies.[2] Its involvement in the synthesis of erythritol (B158007) further underscores its biochemical relevance.[3] This guide will delve into the historical and contemporary methods for obtaining this compound, providing practical experimental details and quantitative data for researchers in the field.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The following table summarizes key quantitative data for this monosaccharide.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₄ | [4] |

| Molecular Weight | 120.10 g/mol | [4] |

| Appearance | Light yellow syrup | [1] |

| CAS Number | 533-49-3 | [4] |

| IUPAC Name | (2S,3S)-2,3,4-Trihydroxybutanal | [4] |

| Solubility | Highly soluble in water | [1] |

| Optical Rotation | [α]D²⁴ +11.5° (8 min) → +15.2° (120 min) → +30.5° (final, c=3 in water) | [5] |

| ¹³C NMR (D₂O) | δ 97.8 (C1), 86.4 (C2), 73.3 (C3), 70.0 (C4) | [2] |

| ¹H NMR (D₂O, 600 MHz) | δ 5.83 (d, J = 5.0 Hz, 1H), 4.77 (d, J = 5.0 Hz, 1H), 4.31 (d, J = 2.5 Hz, 1H), 3.88 (d, J = 11.0 Hz, 1H), 3.55 (dd, J = 10.9, 2.7 Hz, 1H) | [2][6] |

Methodologies for Isolation and Synthesis

The preparation of this compound is primarily achieved through chemical synthesis from readily available L-pentoses or via modern biotechnological approaches.

Chemical Synthesis: Chain Shortening of L-Arabinose

Historically, the most common methods for synthesizing this compound involve the degradation of L-arabinose, a five-carbon aldose, to a four-carbon aldose. The two classical methods for this are the Wohl degradation and the Ruff degradation.

The Wohl degradation is a method to shorten the carbon chain of an aldose by one carbon.[7] The process involves the conversion of the aldose to an oxime, followed by dehydration to a nitrile, and subsequent elimination of hydrogen cyanide.[7][8]

Caption: Wohl degradation of L-Arabinose to this compound.

Experimental Protocol: Wohl Degradation of L-Arabinose

-

Oxime Formation: Dissolve L-arabinose in an aqueous solution of hydroxylamine (B1172632) hydrochloride. The reaction is typically carried out at room temperature until the formation of L-arabinose oxime is complete, which can be monitored by thin-layer chromatography (TLC).

-

Acetylation and Dehydration: The L-arabinose oxime is then treated with acetic anhydride and a catalyst, such as sodium acetate (B1210297), at elevated temperatures. This step results in the acetylation of the hydroxyl groups and the dehydration of the oxime to form the pentaacetyl L-arabinononitrile.

-

Elimination and Hydrolysis: The acetylated nitrile is subsequently treated with a base, such as sodium methoxide (B1231860) in methanol, followed by aqueous workup. This induces the elimination of hydrogen cyanide and the hydrolysis of the acetate esters to yield this compound as a syrup.

-

Purification: The resulting this compound syrup is typically purified by column chromatography on silica (B1680970) gel.

The Ruff degradation is another classical method for shortening the carbon chain of an aldose.[9][10] It involves the oxidation of the aldose to an aldonic acid, followed by oxidative decarboxylation.[9][11]

Caption: Ruff degradation of L-Arabinose to this compound.

Experimental Protocol: Ruff Degradation of L-Arabinose

-

Oxidation to Aldonic Acid: L-arabinose is oxidized to L-arabonic acid using a mild oxidizing agent, such as bromine water. The reaction is typically carried out in an aqueous solution at room temperature.

-

Oxidative Decarboxylation: The L-arabonic acid is then subjected to oxidative decarboxylation using Fenton's reagent (a mixture of hydrogen peroxide and a ferrous salt, often introduced as a ferric salt which is reduced in situ). This reaction cleaves the C1-C2 bond, releasing carbon dioxide and forming this compound.

-

Purification: The reaction mixture is worked up to remove iron salts and any unreacted starting material. The resulting solution containing this compound is concentrated to a syrup and can be further purified by chromatography.

Enzymatic and Microbial Synthesis

More recently, biotechnological methods have been developed for the production of this compound, offering a more sustainable and specific alternative to chemical synthesis. A notable example is the two-step conversion of erythritol to this compound.[12]

Caption: Enzymatic synthesis of this compound from erythritol.

Experimental Protocol: Microbial and Enzymatic Synthesis of this compound

This process involves two main stages: the microbial oxidation of erythritol to L-erythrulose, followed by the enzymatic isomerization of L-erythrulose to this compound.[12]

Step 1: Microbial Oxidation of Erythritol to L-Erythrulose

-

Microorganism and Culture: Gluconobacter frateurii is cultivated in a suitable medium, such as tryptic soy broth supplemented with D-sorbitol, to induce the necessary enzymes.

-

Biotransformation: A washed cell suspension of G. frateurii is incubated with a solution of erythritol (e.g., 10% w/v). The reaction is carried out at 30°C with shaking for approximately 48 hours, during which erythritol is oxidized to L-erythrulose.[12]

-

Monitoring and Harvest: The conversion can be monitored by high-performance liquid chromatography (HPLC). Once the reaction is complete, the cells are removed by centrifugation to yield a solution of L-erythrulose.

Step 2: Enzymatic Isomerization of L-Erythrulose to this compound

-

Enzyme Source: L-ribose isomerase is obtained from a suitable source, such as a mutant strain of Acinetobacter sp. DL-28 grown on a D-lyxose mineral salt medium to induce constitutive enzyme production.[12]

-

Isomerization Reaction: The L-erythrulose solution from the previous step is incubated with the L-ribose isomerase. The reaction is allowed to proceed until equilibrium is reached.

-

Purification: The this compound is isolated from the reaction mixture using ion-exchange column chromatography (e.g., Dowex 50W-X2, Ca²⁺ form).[12] The final product's structure can be confirmed by spectroscopic methods such as IR and NMR.[12]

Quantitative Data from Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents/Enzymes | Reported Yield | Reference(s) |

| Wohl Degradation | L-Arabinose | NH₂OH·HCl, Acetic Anhydride, Base | Variable, generally moderate | [7][8] |

| Ruff Degradation | L-Arabinose | Br₂, H₂O, H₂O₂, Fe³⁺ | Variable, often low | [9][10] |

| Enzymatic Synthesis | Erythritol | Gluconobacter frateurii, L-ribose isomerase | 17% overall yield from erythritol (1.7 g from 10 g) | [12] |

Metabolic Significance

While this compound itself is not a common metabolite, its phosphorylated form, this compound-4-phosphate, can potentially intersect with central metabolic pathways. The D-enantiomer, D-erythrose-4-phosphate, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle.[1] It serves as a precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway.[13] The enzymatic machinery of some organisms may be capable of converting this compound into intermediates that can enter these pathways.

Caption: Hypothetical entry of this compound into central metabolism.

Conclusion

The synthesis and isolation of this compound have evolved from classical chemical degradation methods to more refined enzymatic and microbial processes. While the Wohl and Ruff degradations are of historical significance and still instructive, the biotechnological routes offer advantages in terms of specificity and sustainability. A thorough understanding of these synthetic methods, coupled with a comprehensive knowledge of its physicochemical properties, is crucial for researchers and drug development professionals seeking to utilize this compound as a chiral building block or a tool for biochemical investigations. Further research into novel enzymatic pathways and the metabolic fate of this compound will undoubtedly expand its applications in various scientific disciplines.

References

- 1. Erythrose - Wikipedia [en.wikipedia.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Erythritol as sweetener—wherefrom and whereto? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. hmdb.ca [hmdb.ca]

- 7. grokipedia.com [grokipedia.com]

- 8. Wohl Degradation - Chemistry Steps [chemistrysteps.com]

- 9. Ruff degradation of D-arabinose gives D-erythrose. The Kiliani-Fischer sy.. [askfilo.com]

- 10. Ruff degradation - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Production of this compound via L-erythrulose from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

L-Erythrose in Prebiotic Carbohydrate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The origin of life from non-living matter remains one of the most profound questions in science. Central to this inquiry is the prebiotic synthesis of essential biomolecules, including carbohydrates, which form the structural backbone of nucleic acids (RNA and DNA) and are integral to metabolic processes. Among the simple sugars, the four-carbon aldose, L-erythrose, has emerged as a crucial intermediate in plausible prebiotic pathways leading to the formation of pentoses, such as ribose. This technical guide provides an in-depth exploration of the role of this compound in prebiotic carbohydrate synthesis, focusing on its formation, subsequent reactions, and the analytical methods used for its detection and quantification.

The Formose Reaction: A Primary Route to Prebiotic Sugars

The formose reaction, first described by Aleksandr Butlerov in 1861, is a plausible prebiotic pathway for the synthesis of sugars from formaldehyde (B43269), a simple organic molecule believed to be abundant on the early Earth.[1][2] This autocatalytic reaction, typically proceeding under alkaline conditions and often catalyzed by divalent metal ions or minerals, produces a complex mixture of carbohydrates, including trioses, tetroses, pentoses, and hexoses.[1][2] this compound is a key intermediate in the formose reaction network.

The generally accepted mechanism begins with the slow dimerization of formaldehyde to glycolaldehyde (B1209225). Glycolaldehyde then acts as a catalyst, reacting with formaldehyde to produce glyceraldehyde. An aldol (B89426) addition of formaldehyde to dihydroxyacetone (an isomer of glyceraldehyde) yields a ketotetrose, which can then isomerize to the aldotetroses, erythrose and threose. A retro-aldol reaction of these tetroses can regenerate glycolaldehyde, thus perpetuating the catalytic cycle.[1]

Quantitative Analysis of Erythrose Formation

The yield of specific sugars in the formose reaction is notoriously low due to the complexity of the reaction network and the instability of the products.[3] However, various catalysts and reaction conditions have been investigated to influence the product distribution.

| Catalyst/Condition | Starting Material(s) | Temperature (°C) | pH | Erythrose Yield/Ratio | Reference(s) |

| Ca(OH)₂ | Formaldehyde, Glycolaldehyde | 25 | Alkaline | Low, part of a complex mixture | [4] |

| L-Val-L-Val | Glycolaldehyde | 25 | 5.5 | D-Erythrose/L-Erythrose/D-Threose/L-Threose ratio ≈ 10:1:3:3 | [5] |

| L-Ala-L-Ala | Glycolaldehyde | 25 | 5.5 | D-Erythrose enantiomeric excess > 60% | [5] |

| Olivine | Formaldehyde, Glycolaldehyde | 80 | Not specified | Detected as a product | [6] |

| Electric Field | Glycolaldehyde | Not specified | Not specified | (D)-Erythrose synthesized | [7] |

Stereospecific Synthesis of Tetroses Catalyzed by Dipeptides

A significant advancement in prebiotic carbohydrate synthesis has been the discovery that small peptides can catalyze the stereospecific formation of tetroses from glycolaldehyde.[1][5] This finding is particularly relevant as it provides a potential mechanism for the emergence of homochirality in biological sugars.

Homochiral dipeptides, such as L-Val-L-Val, have been shown to catalyze the self-condensation of glycolaldehyde to produce an excess of D-erythrose.[5] The proposed mechanism involves the formation of an imidazolidinone intermediate between the dipeptide and a molecule of glycolaldehyde. This chiral intermediate then directs the stereochemistry of the subsequent aldol addition of a second glycolaldehyde molecule.[1]

Experimental Protocols

General Protocol for the Formose Reaction

This protocol provides a general framework for conducting the formose reaction in a laboratory setting. Researchers should optimize concentrations, temperature, and catalysts based on their specific research goals.

Materials:

-

Formaldehyde solution (e.g., 37% in water)

-

Glycolaldehyde (as an initiator)

-

Calcium hydroxide (B78521) (Ca(OH)₂) or other catalyst

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

pH meter

Procedure:

-

Prepare an aqueous solution of the chosen catalyst (e.g., a saturated solution of Ca(OH)₂).

-

In the round-bottom flask, combine deionized water, formaldehyde solution, and glycolaldehyde initiator.

-

Place the flask in the heating mantle or water bath on the magnetic stirrer.

-

Begin stirring and adjust the temperature to the desired level (e.g., 60 °C).

-

Add the catalyst solution to initiate the reaction. The solution will typically turn yellow and then brown as the reaction progresses.

-

Monitor the pH of the reaction and adjust as necessary with the catalyst solution.

-

Take aliquots of the reaction mixture at various time points for analysis.

-

Quench the reaction in the aliquots by adding a small amount of acid to neutralize the catalyst.

-

Store the quenched samples for analysis by techniques such as GC-MS or HPLC.

Protocol for Dipeptide-Catalyzed Tetrose Synthesis

This protocol is adapted from studies on the stereospecific synthesis of tetroses.[5]

Materials:

-

Glycolaldehyde

-

L-Val-L-Val or other dipeptide catalyst

-

Triethylammonium acetate (B1210297) buffer (or other suitable buffer)

-

Deionized water

-

Reaction vials

-

Thermostated shaker or water bath

Procedure:

-

Prepare the buffer solution at the desired pH (e.g., 5.5).

-

Dissolve the glycolaldehyde and the dipeptide catalyst in the buffer solution in a reaction vial.

-

Seal the vial and place it in a thermostated shaker or water bath at the desired temperature (e.g., 25 °C).

-

Allow the reaction to proceed for the desired amount of time (e.g., 18-24 hours).

-

At the end of the reaction period, quench the reaction by freezing the sample or by adding a quenching agent.

-

Prepare the sample for analysis, which may involve derivatization for GC-MS.

Analytical Protocol: GC-MS Analysis of Tetroses (Aldonitrile Acetate Derivatization)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of sugars in complex mixtures. Derivatization is necessary to make the non-volatile sugars amenable to GC analysis. The aldononitrile acetate derivatization is a common method for aldoses.[8][9]

Materials:

-

Dried sample containing sugars

-

Pyridine

-

Hydroxylamine (B1172632) hydrochloride

-

Acetic anhydride

-

Internal standard (e.g., myo-inositol)

-

GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent)

Procedure:

-

Sample Preparation: Lyophilize the aqueous sample to dryness.

-

Oximation:

-

To the dried sample, add a solution of hydroxylamine hydrochloride in pyridine.

-

Heat the mixture (e.g., at 75-90 °C) for a set time (e.g., 30-60 minutes) to form the oximes.

-

-

Acetylation:

-

Cool the sample and add acetic anhydride.

-

Heat the mixture again (e.g., at 90 °C) for a set time (e.g., 60 minutes) to form the aldononitrile acetate derivatives.

-

-

Workup:

-

Cool the sample and evaporate the excess reagents under a stream of nitrogen.

-

Redissolve the residue in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic phase with water to remove any remaining reagents.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature program that allows for the separation of the different sugar derivatives.

-

Identify the peaks based on their retention times and mass spectra compared to authentic standards.

-

Quantify the sugars using the internal standard.

-

References

- 1. The peptide-catalyzed stereospecific synthesis of tetroses: A possible model for prebiotic molecular evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal–Organic Frameworks as Formose Reaction Catalysts with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prebiotic synthesis of simple sugars by photoredox systems chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic Condensation of Glycolaldehyde and Glyceraldehyde with Formaldehyde in Neutral and Weakly Alkaline Aqueous Media: Kinetics and Mechanism | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]

L-Erythrose: An In-depth Technical Guide on Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Erythrose, a rare aldotetrose sugar. Given its limited natural abundance, this document focuses on its indirect sourcing through microbial biotransformation, details advanced analytical techniques for its quantification, and explores potential metabolic pathways.

Natural Sources and Abundance of this compound

This compound is the L-enantiomer of erythrose and is considered a rare sugar, meaning it is not found in significant quantities in nature.[1] While its D-isomer, D-Erythrose, was first isolated from rhubarb, there is a notable lack of quantitative data on the natural occurrence of this compound in plants, fruits, vegetables, or fermented foods.[2]

The primary route to obtaining this compound is through the microbial conversion of the readily available polyol, erythritol (B158007).[3][4] Erythritol itself is found naturally in some fruits like watermelons, pears, and grapes, as well as in fermented foods.[5] Consequently, these natural sources of erythritol can be considered indirect precursors for the production of this compound.

Table 1: Natural Occurrences of Erythritol (A Precursor to this compound)

| Natural Source | Abundance of Erythritol |

| Fruits (e.g., watermelon, pear, grape) | Minimal amounts[5] |

| Fermented Foods | Present[5] |

Microbial Production of this compound from Erythritol

A significant method for producing this compound involves a two-step biotransformation process starting from erythritol.[3][4]

-

Oxidation of Erythritol to L-Erythrulose: The first step is the oxidation of erythritol to L-erythrulose. This is achieved using microorganisms such as Gluconobacter frateurii.[3][4]

-

Isomerization of L-Erythrulose to this compound: The resulting L-erythrulose is then isomerized to this compound using an L-ribose isomerase enzyme, which can be sourced from microorganisms like Acinetobacter sp.[3][4]

Experimental Protocols for Quantification

Accurate quantification of this compound, particularly in the presence of its D-enantiomer, requires chiral separation techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

Protocol:

-

Sample Preparation:

-

Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Instrumentation and Conditions:

-

Instrument: HPLC system with a chiral column and a suitable detector (e.g., Refractive Index Detector (RID) or UV detector).

-

Chiral Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 90:10 v/v) for normal-phase separation. The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to D- and this compound based on the retention times of pure standards.

-

Quantify this compound by constructing a calibration curve with known concentrations of an this compound standard.

-

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This highly sensitive and selective method involves the separation of volatile derivatives of the enantiomers on a chiral capillary column, followed by detection using mass spectrometry.

Protocol:

-

Sample Preparation (Derivatization):

-

Dry a small amount of the sample (approx. 1 mg) in a reaction vial under a stream of nitrogen.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane in pyridine).

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection.

-

-

Instrumentation and Conditions:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Chiral Column: Chiral capillary column (e.g., Chiraldex G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min, and hold for 10 minutes.

-

MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

-

-

Data Analysis:

-

Separate the derivatized enantiomers based on their retention times.

-

Confirm the identity of the peaks by their mass spectra.

-

Quantify this compound using a calibration curve prepared with derivatized this compound standards.

-

Table 2: Comparison of Analytical Techniques for this compound Quantification

| Feature | Chiral HPLC | Chiral GC-MS |

| Principle | Differential interaction with a chiral stationary phase. | Separation of volatile, derivatized enantiomers on a chiral capillary column followed by mass spectrometric detection. |

| Sample Preparation | Minimal, direct injection of the sample solution. | Derivatization required to increase volatility. |

| Sensitivity | Moderate | High |

| Selectivity | Good | Excellent |

| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, RID). | GC-MS system with a chiral capillary column. |

Metabolic Pathways

Specific signaling or metabolic pathways for this compound are not well-documented in the scientific literature. However, based on the known metabolism of other L-sugars and the role of D-erythrose-4-phosphate, a potential metabolic route can be hypothesized. It is important to note that the following proposed pathway is speculative and requires experimental validation.

Some microorganisms have been shown to utilize L-glucose as a sole carbon source, suggesting the existence of enzymatic machinery capable of processing L-sugars.[6] A plausible, yet unconfirmed, pathway for this compound metabolism could involve its phosphorylation and subsequent entry into a modified pentose (B10789219) phosphate (B84403) pathway or other central metabolic routes.

Conclusion

This compound remains a rare sugar with no significant identified natural sources. Its availability is primarily through microbial biotransformation from erythritol. For researchers and professionals in drug development, the ability to accurately quantify this compound is crucial, and established chiral separation techniques like HPLC and GC-MS provide reliable methods for this purpose. While its metabolic fate is largely unknown, the study of L-sugar metabolism in various organisms may provide insights into the potential biological roles of this compound. Further research is warranted to explore its natural occurrence, biosynthetic pathways, and physiological functions.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Glucose - Wikipedia [en.wikipedia.org]

- 3. Production of this compound via L-erythrulose from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Erythritol - Wikipedia [en.wikipedia.org]

- 6. Utilization of L( - )-glucose by naturally occuring microorganisms [dspace.mit.edu]

An In-depth Technical Guide to the Structure and Fischer Projection of L-Erythrose

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physical properties of L-Erythrose. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document details the Fischer projection of this compound, summarizes its key quantitative data, and provides an experimental protocol for its enzymatic synthesis.

Chemical Structure and Stereochemistry

This compound is a monosaccharide, specifically an aldotetrose, with the chemical formula C4H8O4.[1][2][3] Its systematic IUPAC name is (2S,3S)-2,3,4-trihydroxybutanal.[4] As a tetrose, it contains a four-carbon backbone. The "aldo-" prefix indicates the presence of an aldehyde functional group (-CHO) at one end of the molecule.[2][5]

This compound is the L-enantiomer of D-Erythrose, meaning they are non-superimposable mirror images of each other.[4][6][7] The stereochemical configuration, which dictates its biological and chemical properties, is defined by the spatial arrangement of the hydroxyl (-OH) groups along the carbon chain.

Fischer Projection of this compound